molecular formula C11H10O B8680940 6,7-dihydro-5H-benzo[7]annulen-5-one

6,7-dihydro-5H-benzo[7]annulen-5-one

Cat. No.: B8680940
M. Wt: 158.20 g/mol
InChI Key: WKJSBFXJGZJVET-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-benzo[7]annulen-5-one is a bicyclic ketone featuring a seven-membered annulene ring fused to a benzene ring. This scaffold is notable for its structural rigidity and electronic properties, making it a versatile intermediate in medicinal and materials chemistry. Its derivatives have been extensively studied for therapeutic applications, particularly in oncology, due to their ability to modulate estrogen receptors (ERs) . Key structural attributes include the ketone group at position 5 and the conjugated π-system, which influence both reactivity and biological interactions.

Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

7,8-dihydrobenzo[7]annulen-9-one

InChI

InChI=1S/C11H10O/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1-3,5-7H,4,8H2

InChI Key

WKJSBFXJGZJVET-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C=C1

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

One of the most notable applications of 6,7-dihydro-5H-benzo annulen-5-one is its role as an anticancer agent. Research indicates that this compound exhibits selective antagonism and degradation of estrogen receptors, making it a candidate for treating estrogen receptor-positive cancers, such as breast cancer.

  • Mechanism of Action : The compound functions as a Selective Estrogen Receptor Degrader (SERD), which is crucial for the treatment of hormone-dependent tumors. In preclinical studies, it has been shown to induce apoptosis in cancer cells while sparing normal cells, demonstrating a favorable therapeutic index .
  • Case Studies :
    • Breast Cancer Models : In xenograft studies involving breast cancer cell lines (e.g., MCF-7), treatment with 6,7-dihydro-5H-benzo annulen-5-one resulted in significant tumor growth inhibition (up to 60% at doses of 20 mg/kg) and substantial apoptosis induction in cancer cells .
    • Vascular Disruption : The compound has also been evaluated for its ability to disrupt tumor vasculature, a strategy that enhances the efficacy of chemotherapy by starving tumors of oxygen and nutrients. Studies showed effective inhibition of tubulin polymerization, which is critical for maintaining the structural integrity of cancer cells .

Antimicrobial Properties

Beyond oncology, 6,7-dihydro-5H-benzo annulen-5-one exhibits promising antibacterial activity against multi-drug resistant bacterial strains.

  • Research Findings : In vitro studies demonstrated that derivatives of this compound possess strong antibacterial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The compounds were effective in inhibiting bacterial growth through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Synthesis and Structural Variations

The synthesis of 6,7-dihydro-5H-benzo annulen-5-one involves various chemical strategies that enhance its bioactivity. Modifications to its structure can lead to derivatives with improved pharmacological profiles.

Derivative Modification IC50 (µM) Activity
Compound AMethylation at position 4< 5Tubulin polymerization inhibitor
Compound BAddition of thiazolidine ringVariableAnticancer activity against MCF-7
Compound CSubstitution with alkyl chainsEnhancedAntimicrobial efficacy

Chemical Reactions Analysis

Substitution Reactions

The ketone group enables nucleophilic substitution with alkyl halides to generate alkylated derivatives, enhancing biological activity.

Oxidation and Functional Group Transformations

  • CrO₃/SeO₂ oxidation of 7-bromo-5H-benzoannulene produces 4,5-benzotropone (11 ) alongside dibromides (24–26 ) as byproducts .

  • Eaton’s reagent facilitates cyclization of carboxylic acids to form α,β-unsaturated ketones, enabling subsequent organolithium additions .

Cyclization and Coupling Reactions

  • Mizoroki–Heck reaction : 9-iodo-8-phenyl-6,7-dihydro-5H-benzoannulen-5-one reacts with ethyl acrylate in DMF at 110°C using Pd(OAc)₂ and tri(o-tolyl)phosphine .

  • Polyphosphoric acid (PPA) -mediated cyclization of 8-phenyl-6,7-dihydro-5H-benzocycloheptene-9-carboxylic acid forms fused bicyclic systems .

Complex Formation and Organometallic Chemistry

  • Hosomi–Sakurai reactions with allylsilanes generate hexacarbonyldicobalt complexes (e.g., 8b–e ), which undergo cyclization with BF₃·OEt₂ to form dihydrobenzoannulen-ol complexes .

  • Diphenylketene addition to 4,5-benzotropone yields benzoheptafulvalene (89 ), with dimeric byproducts under photochemical conditions .

Reaction Comparison Table

Reaction TypeKey Reagents/ConditionsProductsYieldSource
CyclizationPolyphosphoric acid (PPA), 96°C2,3-dimethyl-6,7,8,9-tetrahydro-5H-benzoannulen-5-one
ChlorinationDMF, POCl₃, 0°C9-chloro-2,3-dimethyl-6,7-dihydro-5H-benzoannulen-8-carbaldehyde
OxidationCrO₃/SeO₂4,5-benzotropone (11 )
Mizoroki–Heck ReactionPd(OAc)₂, tri(o-tolyl)phosphine, DMF, 110°CCoupled ethyl acrylate derivatives
Hosomi–SakuraiBF₃·OEt₂, CH₂Cl₂Dihydrobenzoannulen-ol hexacarbonyldicobalt complexes64–85%

Comparison with Similar Compounds

Table 1. Structural and Physical Comparison

Compound Core Structure Melting Point (°C) Key Applications
6,7-Dihydro-5H-benzo[7]annulen-5-one Annulene + ketone Not reported SERDs, oncology
10-Fluoro-dibenz[c,e]azepin-5-one (5d ) Azepine + ketone 198–200 Neurological research
9,10-Dimethoxy-dibenz[c,e]azepin-5-one (5f ) Azepine + ketone 256–259 Material science

Substituted Benzo[7]annulenones

Halogenated Derivatives

  • 3-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 21413-77-4):

    • Molecular Weight : 194.66 g/mol, with a chlorine atom enhancing electrophilicity.
    • Safety Profile : Classified with hazard code H302 (harmful if swallowed) and precautionary measures for skin/eye protection .
    • Applications : Intermediate in synthesizing anti-inflammatory and anticancer agents .
  • 2-Bromo-6,7,8,9-tetrahydrobenzo[7]annulen-5-one (CAS 169192-93-2):

    • Reactivity : Bromine substitution facilitates cross-coupling reactions, useful in creating biaryl structures for drug discovery .

Methoxy- and Hydroxy-Substituted Derivatives

Compounds like 12aa (2,3,4,6-tetramethoxy) and 13ab (4-hydroxy-3,6-dimethoxy) () demonstrate:

  • Enhanced Solubility : Methoxy groups improve water solubility, critical for pharmacokinetics.
  • Biological Activity : Hydroxy groups enable hydrogen bonding with ERα, enhancing SERD potency (e.g., IC50 < 100 nM for some derivatives) .

Table 2. Substituent Effects on Bioactivity

Compound Substituents IC50 (ERα Degradation) Notes
Parent annulenone None Not reported Baseline scaffold
R1=Cl, R2=OCH3 (Patent WO 2022/084280) Chloro, methoxy 10–100 nM Optimized SERD activity
4-Hydroxy-2,3,6-trimethoxy (13aa ) Hydroxy, methoxy Not tested Improved solubility

Reduced and Functionalized Derivatives

  • N-(6,7,8,9-Tetrahydrobenzo[7]annulen-5-ylidene)hydroxylamine : The oxime derivative (CAS 17910-25-7) introduces a nucleophilic NH group, enabling further functionalization for agrochemicals or metal ligands .

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 6,7-dihydro-5H-benzo[7]annulen-5-one and its derivatives?

Methodological Answer :

  • Stepwise Synthesis : A common approach involves cyclocondensation reactions using benzosuberone precursors. For example, 9-chloro-2,3-dimethyl derivatives can be synthesized via Vilsmeier-Haack formylation (DMF/POCl₃ at 0°C), followed by neutralization with NaOH and extraction with ethyl acetate .
  • Derivatization : Amine derivatives are synthesized by refluxing hydrazides with isothiocyanates in ethanol for 6–12 hours, followed by recrystallization .
  • Key Considerations : Optimize reaction time, temperature, and stoichiometry to avoid side products like over-oxidized intermediates.

Q. Q2. How can the purity and structural integrity of synthesized derivatives be validated?

Methodological Answer :

  • Chromatography : Use TLC with ethyl acetate/hexane (1:9) for preliminary purity checks .
  • Spectroscopic Analysis : Confirm structures via ¹H/¹³C NMR (e.g., ketone carbonyl signals at ~200 ppm in ¹³C NMR) and HRMS for molecular weight validation .
  • Crystallography : Recrystallization from ethanol or DMSO ensures high-purity solid-state forms .

Advanced Research Questions

Q. Q3. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., Axl kinase for anticancer activity). For instance, thiazolidin-4-one derivatives show strong interactions with bacterial enzyme active sites .
  • Quantum Chemical Calculations : Perform DFT-B3LYP/6-31G* optimizations to analyze electronic properties (e.g., HOMO-LUMO gaps) and solvent-accessible surfaces .
  • Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ values for kinase inhibition) .

Q. Q4. What strategies resolve contradictions in pharmacological data across studies (e.g., varying IC₅₀ values)?

Methodological Answer :

  • Standardized Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 24-hour incubation) .
  • Metabolic Stability Testing : Evaluate compound stability in liver microsomes to account for discrepancies caused by rapid degradation .
  • Data Normalization : Use positive controls (e.g., doxorubicin for anticancer studies) to calibrate results across labs .

Q. Q5. How can structure-activity relationships (SAR) be systematically explored for benzo[7]annulene derivatives?

Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., bromine at position 3) to assess steric/electronic effects on mast cell stabilization .
  • Bioisosteric Replacement : Replace thiazolidinone moieties with triazoles to improve solubility while retaining antibacterial activity .
  • Pharmacophore Mapping : Identify critical hydrogen-bonding groups (e.g., carbonyl at position 5) using 3D-QSAR models .

Technical Challenges & Solutions

Q. Q6. What are the common pitfalls in optimizing reaction yields for annulene derivatives?

Methodological Answer :

  • Side Reactions : Minimize ketone over-oxidation by controlling POCl₃ stoichiometry during formylation .
  • Solvent Selection : Use absolute ethanol for reflux to prevent hydrolysis of sensitive intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .

Q. Q7. How can solubility issues in biological assays be addressed for hydrophobic derivatives?

Methodological Answer :

  • Prodrug Design : Conjugate amino acids (e.g., glycine) via carbamate linkages to enhance aqueous solubility .
  • Formulation : Use DMSO with gentle warming (≤40°C) for stock solutions, ensuring concentrations remain below precipitation thresholds .
  • Nanoformulation : Encapsulate derivatives in PEGylated liposomes for in vivo delivery .

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